2-(5-methyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-(quinolin-8-yl)acetamide
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Overview
Description
2-(5-methyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-(quinolin-8-yl)acetamide is a synthetic organic compound that combines a pyrimidine derivative with a quinoline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-methyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-(quinolin-8-yl)acetamide typically involves the following steps:
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Formation of the Pyrimidine Derivative: : The pyrimidine ring is synthesized through a condensation reaction between an appropriate β-keto ester and urea or thiourea under acidic or basic conditions. For instance, ethyl acetoacetate can react with urea in the presence of an acid catalyst to form 5-methyl-6-oxo-1,6-dihydropyrimidine.
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Quinoline Derivative Preparation: : The quinoline moiety is often prepared via the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and an oxidizing agent such as nitrobenzene in the presence of sulfuric acid.
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Coupling Reaction: : The final step involves coupling the pyrimidine derivative with the quinoline derivative. This can be achieved through an amide bond formation reaction, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) in an organic solvent such as dichloromethane.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow reactors for better control of reaction conditions and scaling up the use of catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the methyl group on the pyrimidine ring, leading to the formation of carboxylic acids or other oxidized derivatives.
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Reduction: : Reduction reactions can target the carbonyl groups in the pyrimidine and quinoline rings, potentially converting them to alcohols or amines.
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Substitution: : The compound can participate in nucleophilic substitution reactions, especially at positions activated by electron-withdrawing groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.
Major Products
Oxidation: Carboxylic acids, aldehydes, or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 2-(5-methyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-(quinolin-8-yl)acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific enzymes or receptors makes it useful in elucidating biological pathways and mechanisms.
Medicine
Medicinally, this compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases, such as cancer or infectious diseases, by targeting specific molecular pathways.
Industry
In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(5-methyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-(quinolin-8-yl)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways involved would depend on the specific application and the biological context.
Comparison with Similar Compounds
Similar Compounds
2-(6-oxo-1,6-dihydropyrimidin-1-yl)-N-(quinolin-8-yl)acetamide: Similar structure but lacks the methyl group on the pyrimidine ring.
2-(5-methyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-(quinolin-6-yl)acetamide: Similar structure but with a different substitution pattern on the quinoline ring.
Uniqueness
The presence of both the methyl group on the pyrimidine ring and the specific substitution pattern on the quinoline ring gives 2-(5-methyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-(quinolin-8-yl)acetamide unique chemical and biological properties. These structural features can influence its reactivity, binding affinity, and overall biological activity, making it distinct from other similar compounds.
Properties
IUPAC Name |
2-(5-methyl-6-oxopyrimidin-1-yl)-N-quinolin-8-ylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O2/c1-11-8-17-10-20(16(11)22)9-14(21)19-13-6-2-4-12-5-3-7-18-15(12)13/h2-8,10H,9H2,1H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLVLWDMDKMTMKU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=CN(C1=O)CC(=O)NC2=CC=CC3=C2N=CC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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